molecular formula C9H6BrNO2S B136364 Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate CAS No. 145325-40-2

Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No. B136364
CAS RN: 145325-40-2
M. Wt: 272.12 g/mol
InChI Key: REZMNBYKKVGMCD-UHFFFAOYSA-N
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Description

Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (MBTPC) is a heterocyclic compound that belongs to the family of thienopyridine derivatives. It has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. MBTPC has been found to possess interesting properties such as strong nucleophilicity, high stability, and good solubility in various organic solvents. As a result, it has been used in the synthesis of various organic compounds, such as drugs, agrochemicals, and dyes. In addition, it has been studied for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis and Building Block Application

Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate and related compounds have been extensively studied for their utility in organic synthesis. A significant application is in the regioselective bromination of thieno[2,3-b]pyridine, which demonstrates the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015).

Antitumor Activity Evaluation

The compound has been a subject of interest in the evaluation of antitumor activities. For instance, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, a related compound, exhibited growth inhibitory activity on human tumor cell lines, prompting further study on cell cycle distribution and apoptosis induction (Queiroz et al., 2011). Moreover, novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have shown potential antitumoral effects in breast cancer cell lines (Silva et al., 2021).

Synthesis of Functionalized Derivatives

Research has also been conducted on the synthesis of various derivatives. For instance, new 6-[(hetero)arylamino]thieno[3,2-b]pyridines were prepared using palladium-catalyzed coupling, showing notable antitumoral activity against human tumor cell lines (Queiroz et al., 2010). Similarly, the thermal synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one was explored, developing a less risky process using tributylamine (Boros & Kaldor, 2015).

Fluorescence Studies

The effect of donor-acceptor substituents on the fluorescence behavior of Thieno[3, 2-c]pyridine derivatives was studied, indicating potential applications in materials science and chemistry (Toche & Chavan, 2013).

Novel Molecules Synthesis

Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a similar compound, was synthesized as part of research targeting novel anti-inflammatory agents, demonstrating the compound's versatility in synthesizing potential therapeutic agents (Moloney, 2001).

Safety and Hazards

The compound has a GHS07 signal word of warning . It has hazard statements of H302, H315, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZMNBYKKVGMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594328
Record name Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145325-40-2
Record name Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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